Cas no 870822-87-0 ((Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate)

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate is a specialized hydrazinecarboxylate derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a tert-butyl carbamate group and a methoxycarbonyl-substituted phenyl ring, which enhance stability and reactivity in synthetic pathways. The (Z)-configuration of the hydrazine moiety ensures selective interactions in coupling reactions and heterocycle formations. This compound is particularly valuable for constructing complex molecular frameworks due to its compatibility with diverse reaction conditions. Its high purity and well-defined stereochemistry make it a reliable reagent for research and industrial-scale processes. Proper handling under inert conditions is recommended to maintain integrity.
(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate structure
870822-87-0 structure
Product name:(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
CAS No:870822-87-0
MF:C16H22N2O4
MW:306.356884479523
MDL:MFCD18207814
CID:835723
PubChem ID:71650833

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarboxylic acid, [1-[4-(ethoxycarbonyl)phenyl]ethylidene]-, 1,1-dimethylethyl ester
    • (Z)-TERT-BUTYL 2-(1-(4-(METHOXYCARBONYL)PHENYL)ETHYLIDENE)HYDRAZINECARBOXYLATE
    • methyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
    • Tert-butyl 2-(1-(4-(ethoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
    • tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
    • (Z)-tert-butyl-2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
    • 1,1-Dimethylethyl 2-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate (ACI)
    • Hydrazinecarboxylic acid, [1-[4-(ethoxycarbonyl)phenyl]ethylidene]-, 1,1-dimethylethyl ester (9CI)
    • tert-Butyl N′-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
    • methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate
    • Tert-butyl2-(1-(4-(ethoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
    • CS-14202
    • CS-M0168
    • 870822-87-0
    • AKOS037650070
    • (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
    • MDL: MFCD18207814
    • Inchi: 1S/C16H22N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,20)
    • InChI Key: RIWYPBKLQJUBNT-UHFFFAOYSA-N
    • SMILES: O=C(NN=C(C)C1C=CC(C(OCC)=O)=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 292.14230712g/mol
  • Monoisotopic Mass: 292.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 77

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z41750-1g
tert-Butyl N-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
870822-87-0 98%
1g
¥7152.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058574-100mg
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
870822-87-0 98%
100mg
¥1732.00 2024-04-27
eNovation Chemicals LLC
D767378-100mg
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
100mg
$195 2024-06-06
Aaron
AR00GUM8-1g
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 95%
1g
$518.00 2025-02-10
1PlusChem
1P00GUDW-1g
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
1g
$587.00 2024-04-21
1PlusChem
1P00GUDW-250mg
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
250mg
$241.00 2024-04-21
eNovation Chemicals LLC
D767378-100mg
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
100mg
$195 2025-02-18
eNovation Chemicals LLC
D767378-250mg
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
250mg
$255 2025-02-18
eNovation Chemicals LLC
D767378-1g
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
1g
$580 2025-02-19
eNovation Chemicals LLC
D767378-250mg
(Z)-tert-butyl 2-(1-(4-(Methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate
870822-87-0 98%
250mg
$255 2025-02-19

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, 80 °C
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  cooled; 3 h, 80 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
Reference
A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1896-1908

Production Method 3

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
Reference
Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2852-2863

Production Method 4

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
Reference
A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1896-1908

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 3 h, 80 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ;  overnight, 80 °C
Reference
Design, synthesis, structure-activity relationships, and docking studies of pyrazole-containing derivatives as a novel series of potent glucagon receptor antagonists
Shu, Shuangjie; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2852-2863

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Raw materials

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate Preparation Products

Additional information on (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

Introduction to (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate (CAS No. 870822-87-0)

(Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, with the CAS number 870822-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their versatile applications in drug discovery and development. Its unique structural features, including a hydrazinecarboxylate moiety and a substituted phenyl ring, make it a promising candidate for further exploration in synthetic chemistry and biological activity studies.

The molecular structure of (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate consists of several key functional groups that contribute to its reactivity and potential biological properties. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets. Additionally, the hydrazinecarboxylate group is known to participate in various chemical reactions, including condensation reactions with aldehydes and ketones, which are commonly used in the synthesis of heterocyclic compounds.

Recent research in the field of medicinal chemistry has highlighted the importance of hydrazine derivatives in the development of novel therapeutic agents. Studies have shown that compounds containing hydrazinecarboxylate moieties can exhibit significant pharmacological activity, particularly in the context of anti-inflammatory, anti-tumor, and antimicrobial applications. The 4-(methoxycarbonyl)phenyl substituent in this compound may further enhance its biological activity by modulating electronic properties and influencing binding interactions with target proteins.

In terms of synthetic methodologies, (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate can be synthesized through multi-step organic reactions. One common approach involves the condensation of an appropriate aldehyde with a hydrazine derivative, followed by functional group modifications to introduce the desired substituents. The use of protecting groups, such as the tert-butyl ester, ensures that reactive sites are selectively modified during synthesis, allowing for precise control over the final product's structure.

The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, derivatives of hydrazinecarboxylate have been explored for their herbicidal and fungicidal properties. The structural diversity offered by compounds like (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate makes it a valuable scaffold for designing novel agrochemicals that can address emerging challenges in crop protection.

Advances in computational chemistry and molecular modeling have also played a crucial role in understanding the behavior of this compound. These techniques allow researchers to predict binding affinities, metabolic stability, and other pharmacokinetic properties before conducting expensive experimental studies. By leveraging these computational tools, scientists can optimize the design of derivatives with enhanced efficacy and reduced toxicity.

The role of spectroscopic techniques in characterizing (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate cannot be overstated. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's molecular structure, while mass spectrometry (MS) confirms its molecular weight and fragmentation patterns. These analytical methods are essential for ensuring the purity and identity of the synthesized compound.

In conclusion, (Z)-Tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate represents a fascinating subject of study in organic chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents and agrochemicals.

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